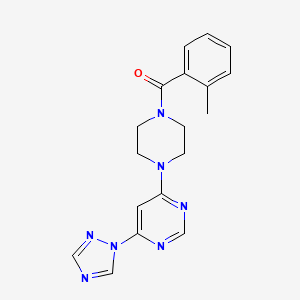

![molecular formula C15H15NO4S B2363855 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide CAS No. 1396786-05-2](/img/structure/B2363855.png)

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

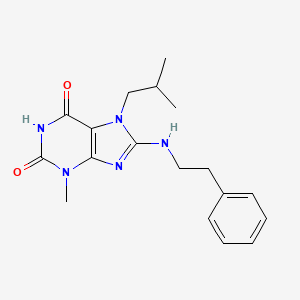

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide, also known as BTCP, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. BTCP is a thiophene-based compound that has been synthesized using various methods.

科学的研究の応用

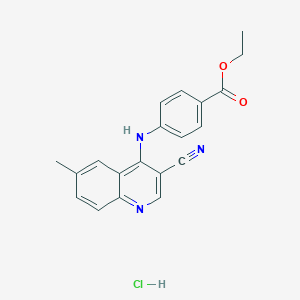

Histone Deacetylase Inhibition and Antiproliferative Activity

A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including thiophene substituted derivatives, have been synthesized and evaluated for their ability to inhibit histone deacetylases (HDACs). These compounds showed inhibitory activity against HDAC enzymes, with certain derivatives exhibiting potent antiproliferative activity against human cancer cell lines, including colon carcinoma and non-small cell lung cancer, by inducing cell-cycle arrest at the G2 phase (Jiao et al., 2009).

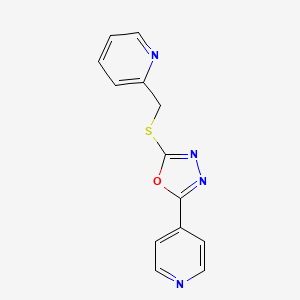

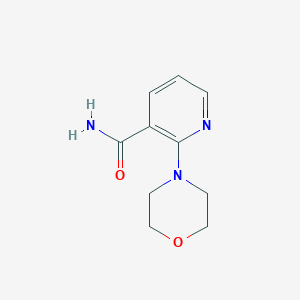

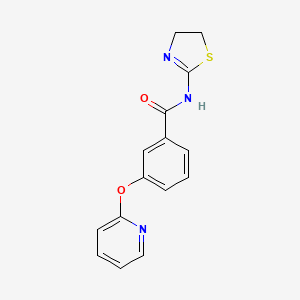

Antimicrobial Activity and Docking Studies

Derivatives of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide have been synthesized and subjected to antimicrobial evaluation and molecular docking studies. These compounds demonstrated significant antimicrobial activities, which were further supported by docking studies indicating the potential mechanism of action (Talupur et al., 2021).

Enzyme Inhibition

A study on 2-(diethylamino)thieno[1,3]oxazin-4-ones, related to thiophene-2-carboxamide derivatives, showed these compounds as stable inhibitors of human leukocyte elastase, exhibiting significant inhibitory activity. The study highlights the chemical stability and potential therapeutic applications of these compounds (Gütschow et al., 1999).

Antioxidant Activity

Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share structural similarities with thiophene-2-carboxamide, revealed potent antioxidant activities. These compounds were found to exhibit antioxidant activity superior to ascorbic acid in certain assays, suggesting their potential as effective antioxidants (Tumosienė et al., 2019).

Inhibition of Cell Adhesion Molecules

Compounds related to benzo[b]thiophene-2-carboxamides have been identified to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These findings suggest potential applications in preventing the adherence of neutrophils to activated endothelial cells, which is crucial in the inflammatory response (Boschelli et al., 1995).

作用機序

Target of Action

Similar compounds have been shown to inhibit vegfr1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis.

Mode of Action

It is suggested that similar compounds may inhibit the activity of their target proteins, leading to downstream effects .

Biochemical Pathways

Inhibition of vegfr1 can disrupt angiogenesis, a process critical for tumor growth and metastasis .

Result of Action

Similar compounds have been shown to inhibit the growth of certain bacteria .

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-15(18,8-16-14(17)13-3-2-6-21-13)10-4-5-11-12(7-10)20-9-19-11/h2-7,18H,8-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVYJZWZQLJJANJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CS1)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)

![2-methyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2363782.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2363784.png)